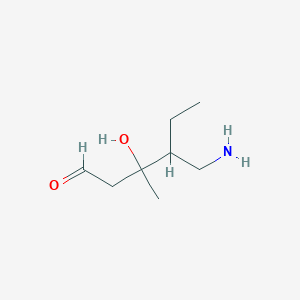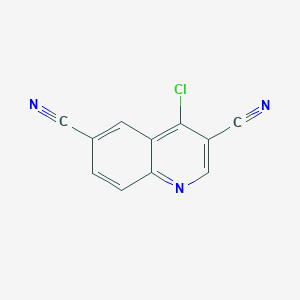![molecular formula C82H73F6N3O8P2S2 B13651843 N-[13-[[10,16-bis(4-tert-butylphenyl)-13-(trifluoromethylsulfonylimino)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]amino]-10,16-bis(4-tert-butylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylidene]-1,1,1-trifluoromethanesulfonamide](/img/structure/B13651843.png)
N-[13-[[10,16-bis(4-tert-butylphenyl)-13-(trifluoromethylsulfonylimino)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]amino]-10,16-bis(4-tert-butylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylidene]-1,1,1-trifluoromethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[13-[[10,16-bis(4-tert-butylphenyl)-13-(trifluoromethylsulfonylimino)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]amino]-10,16-bis(4-tert-butylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylidene]-1,1,1-trifluoromethanesulfonamide” is a highly complex organic molecule. It features multiple aromatic rings, tert-butyl groups, and a trifluoromethylsulfonyl group, indicating its potential use in various advanced chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the aromatic rings: This can be achieved through Friedel-Crafts alkylation or acylation.
Introduction of tert-butyl groups: This can be done using tert-butyl chloride in the presence of a Lewis acid like aluminum chloride.
Formation of the phosphapentacyclo structure: This likely involves a series of cyclization reactions.
Introduction of the trifluoromethylsulfonyl group: This can be achieved using trifluoromethanesulfonic anhydride.
Industrial Production Methods
Industrial production would require optimization of these steps to ensure high yield and purity. This might involve the use of automated synthesizers and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings.
Reduction: Reduction reactions could target the trifluoromethylsulfonyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogens (for electrophilic substitution) or nucleophiles like amines.
Major Products
The major products would depend on the specific reactions but could include various substituted aromatic compounds and reduced forms of the original molecule.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a catalyst in organic reactions due to its complex structure.
Material Science: It might be used in the development of new materials with unique properties.
Biology
Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.
Biochemical Research: It might be used to study enzyme interactions due to its complex structure.
Medicine
Therapeutics: Potential use in the treatment of diseases, depending on its biological activity.
Diagnostics: Could be used in imaging or as a marker in diagnostic tests.
Industry
Polymer Production: The compound could be used in the synthesis of advanced polymers.
Electronics: Potential use in the development of new electronic materials.
Mechanism of Action
The mechanism of action would depend on the specific application but could involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Could involve inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[13-[[10,16-bis(4-tert-butylphenyl)-13-(trifluoromethylsulfonylimino)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]amino]-10,16-bis(4-tert-butylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylidene]-1,1,1-trifluoromethanesulfonamide
- This compound
Properties
Molecular Formula |
C82H73F6N3O8P2S2 |
|---|---|
Molecular Weight |
1468.5 g/mol |
IUPAC Name |
N-[13-[[10,16-bis(4-tert-butylphenyl)-13-(trifluoromethylsulfonylimino)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]amino]-10,16-bis(4-tert-butylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylidene]-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C82H73F6N3O8P2S2/c1-77(2,3)57-37-29-49(30-38-57)65-45-53-21-13-17-25-61(53)69-70-62-26-18-14-22-54(62)46-66(50-31-39-58(40-32-50)78(4,5)6)74(70)97-100(96-73(65)69,90-102(92,93)81(83,84)85)89-101(91-103(94,95)82(86,87)88)98-75-67(51-33-41-59(42-34-51)79(7,8)9)47-55-23-15-19-27-63(55)71(75)72-64-28-20-16-24-56(64)48-68(76(72)99-101)52-35-43-60(44-36-52)80(10,11)12/h13-48,89H,1-12H3 |
InChI Key |
AERDFLJDWRDNMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=C2OP(=NS(=O)(=O)C(F)(F)F)(OC5=C4C6=CC=CC=C6C=C5C7=CC=C(C=C7)C(C)(C)C)NP8(=NS(=O)(=O)C(F)(F)F)OC9=C(C1=CC=CC=C1C=C9C1=CC=C(C=C1)C(C)(C)C)C1=C(O8)C(=CC2=CC=CC=C21)C1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13651760.png)
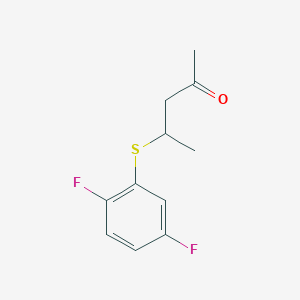
![Benzo[d]isothiazol-7-ylboronic acid](/img/structure/B13651770.png)

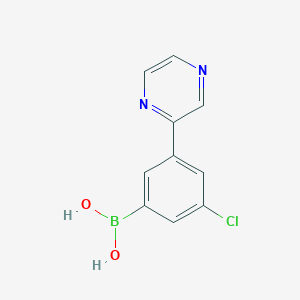


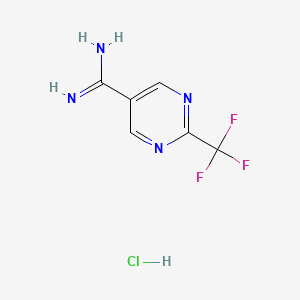


![methyl (2S)-3-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-{[(1S)-1-phenylethyl]amino}butanoate](/img/structure/B13651831.png)
![7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13651832.png)
